molecular formula C27H23FN6O2 B2645711 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031594-63-4

8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2645711
CAS No.: 1031594-63-4
M. Wt: 482.519
InChI Key:
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Description

8-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazoloquinazolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazolinone structure.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the triazoloquinazolinone intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the piperazine moiety, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazoloquinazolinones in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. The compound’s ability to interact with specific receptors or enzymes could lead to the development of new treatments for diseases.

Industry

Industrially, the compound’s unique properties may be harnessed in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperazine ring could facilitate interaction with specific biological pathways. The triazoloquinazolinone core is likely crucial for the compound’s overall activity, contributing to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
  • 8-(4-(2-Bromophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Uniqueness

Compared to similar compounds, 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this particular compound a valuable subject of study.

Properties

CAS No.

1031594-63-4

Molecular Formula

C27H23FN6O2

Molecular Weight

482.519

IUPAC Name

8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C27H23FN6O2/c1-17-5-4-6-18(15-17)24-25-29-26(35)20-10-9-19(16-23(20)34(25)31-30-24)27(36)33-13-11-32(12-14-33)22-8-3-2-7-21(22)28/h2-10,15-16,31H,11-14H2,1H3

SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6F

solubility

not available

Origin of Product

United States

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